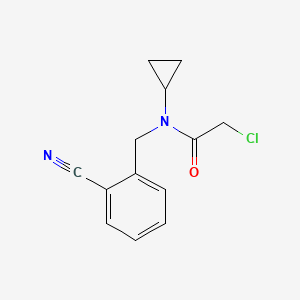

2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide

Description

2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide is a chloroacetamide derivative characterized by a unique substitution pattern: a 2-cyano-benzyl group and a cyclopropyl moiety attached to the nitrogen atom of the acetamide core. This compound is synthesized via a two-step process common to chloroacetamides: (1) coupling chloroacetyl chloride with substituted amines (here, 2-cyano-benzylamine and cyclopropylamine) under basic conditions, followed by (2) purification and characterization using spectroscopic methods such as ¹H NMR, which reveals distinct signals for the cyclopropyl ring (e.g., triplets at 1.10–1.39 ppm) .

Properties

IUPAC Name |

2-chloro-N-[(2-cyanophenyl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-13(17)16(12-5-6-12)9-11-4-2-1-3-10(11)8-15/h1-4,12H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNBUOJURQEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 2-cyanobenzyl chloride, and cyclopropylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Reaction Steps:

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides with different functional groups.

Reduction: Formation of primary or secondary amines.

Oxidation: Formation of corresponding oxides or other oxidized derivatives.

Scientific Research Applications

2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Key Observations:

- Cyano vs.

- Cyclopropyl Impact : Cyclopropyl moieties introduce conformational rigidity, as evidenced by distinct ¹H NMR signals, and may enhance metabolic stability .

- Lipophilicity Trends: Dichloro and alkyl-substituted analogs (e.g., XLogP3 = 3.2–3.6) exhibit higher lipophilicity than cyano-containing derivatives (XLogP3 = 1.8–2.4), influencing their environmental persistence and biological uptake .

Comparative Yields and Challenges :

- Benzyl vs. Bulky Substituents : Reactions with sterically hindered amines (e.g., cyclopropyl) require extended reaction times or higher temperatures, reducing yields to ~60–70% compared to >85% for simpler aryl amines .

- Electron-Withdrawing Groups: Cyano substituents accelerate reaction rates due to increased electrophilicity of the acetamide carbonyl, as observed in similar C-amidoalkylation reactions .

Biological Activity

2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound is characterized by a chloro group, a cyano-benzyl moiety, and a cyclopropyl structure. These components contribute to its reactivity and interaction with various biological targets. The presence of the chloro group enhances its electrophilic character, while the cyclopropyl group may influence its binding affinity to specific enzymes or receptors.

The biological activity of this compound appears to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could modulate the activity of receptors on cell surfaces, influencing signal transduction pathways.

- Gene Expression Alteration : The compound may alter the expression of genes associated with various cellular functions, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown:

- Activity Against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest moderate to good activity levels. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µM.

- Fungal Activity : It also exhibited antifungal properties against strains such as Candida albicans, with MIC values indicating potential therapeutic applications in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest at the G2/M phase and disruption of microtubule networks .

- Comparative Efficacy : When compared to standard anticancer agents, this compound exhibited comparable or superior efficacy in certain assays, suggesting its potential as a lead candidate for further drug development .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus (MIC = 5 µM), E. coli (MIC = 10 µM) |

| Antifungal Activity | Active against C. albicans (MIC = 15 µM) |

| Anticancer Activity | Induces apoptosis in A549 cells; cell cycle arrest at G2/M phase |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was included due to its structural similarities with known antimicrobial agents. Results indicated that it effectively inhibited bacterial growth across multiple strains, supporting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Investigation

A research team investigated the anticancer properties of this compound using a panel of cancer cell lines. They found that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This study highlighted the compound's potential as a novel therapeutic agent against specific cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide with high reproducibility?

- Answer:

- Step 1: Start with N-alkylation of 2-cyano-benzylamine with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the N-cyclopropyl intermediate .

- Step 2: React the intermediate with chloroacetyl chloride in a controlled, anhydrous environment (e.g., dichloromethane at 0–5°C) to avoid side reactions .

- Step 3: Optimize reaction parameters (temperature, stoichiometry) using Design of Experiments (DoE) to maximize yield. Continuous flow reactors can enhance scalability and purity by minimizing thermal degradation .

- Validation: Monitor reaction progress via HPLC or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Answer:

- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect isomeric impurities or unreacted intermediates .

- Structural Confirmation:

- NMR (¹H/¹³C): Assign peaks for the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and cyano-benzyl group (δ 7.3–7.8 ppm aromatic protons) .

- FTIR: Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation or hydrogen-bonding networks?

- Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo Kα radiation, 100 K) to determine unit cell parameters and space group .

- Refinement: Employ SHELXL (via Olex2 or WinGX) for structure solution, focusing on anisotropic displacement parameters for the cyclopropyl and chloroacetamide groups .

- Hydrogen Bonding Analysis: Compare intermolecular N–H⋯O interactions in related structures (e.g., 2-chloro-N-(3-methylphenyl)acetamide) to identify conformation-dependent packing differences .

- Troubleshooting: If data contradicts theoretical models (e.g., syn/anti conformations), re-examine disorder modeling or consider twinning corrections using SHELXD .

Q. What experimental strategies are effective for evaluating the compound’s biological activity, particularly in combination therapies?

- Answer:

- Antimicrobial Synergy:

- Checkerboard Assay: Test this compound with antibiotics (e.g., ciprofloxacin) against Gram-negative pathogens (K. pneumoniae) to calculate fractional inhibitory concentration (FIC) indices .

- Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity at bioactive concentrations .

- Mechanistic Studies: Perform molecular docking (AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase) and validate via surface plasmon resonance (SPR) .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the benzyl and cyclopropyl groups?

- Answer:

- Substituent Effects:

- Electron-Withdrawing Groups: Replace the cyano group with nitro (-NO₂) to assess impact on electrophilicity and bacterial membrane penetration .

- Steric Modifications: Introduce bulkier substituents (e.g., trifluoromethoxy) on the benzyl ring to evaluate steric hindrance in target binding .

- Cyclopropyl Ring Expansion: Synthesize analogs with bicyclic systems (e.g., norbornene) to test conformational rigidity and metabolic stability .

- Data Integration: Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in spectroscopic or crystallographic data?

- Answer:

- Reproducibility Checks: Repeat synthesis and characterization under identical conditions to rule out batch variability .

- Advanced Crystallography: If hydrogen-bonding patterns conflict with literature, collect data at higher resolution (≤ 0.8 Å) and refine using SHELXL’s TWIN/BASF commands .

- Cross-Validation: Compare NMR data with density functional theory (DFT)-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.